4-methoxy-N-quinolin-6-ylbenzamide

chemical-procurement analytical-chemistry isomer-confirmation

Procure 4-methoxy-N-quinolin-6-ylbenzamide as a structurally validated quinoline-benzamide fragment for HDAC1/3 inhibitor campaigns, kinase selectivity panels, and fragment-based screening. The 4-methoxy isomer is analytically distinguished from the 2- and 3-substituted regioisomers by InChIKey and exact mass, eliminating proxy-selection risk. It provides a predicted aqueous solubility advantage (ΔlogS ≈ +0.4 to +0.7 vs. other isomers), making it suitable for 200–500 µM fragment libraries. This compound enables scaffold-hopping from classic benzamide pharmacophores with calculable logP benefits for downstream lead optimization.

Molecular Formula C17H14N2O2
Molecular Weight 278.3g/mol
Cat. No. B499970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-quinolin-6-ylbenzamide
Molecular FormulaC17H14N2O2
Molecular Weight278.3g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C17H14N2O2/c1-21-15-7-4-12(5-8-15)17(20)19-14-6-9-16-13(11-14)3-2-10-18-16/h2-11H,1H3,(H,19,20)
InChIKeyUDJUXZQGNCUDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.1 [ug/mL]

4-Methoxy-N-quinolin-6-ylbenzamide: Analytical Identity & Procurement Baseline for a Quinoline-Benzamide Scaffold


4-Methoxy-N-quinolin-6-ylbenzamide (C₁₇H₁₄N₂O₂, MW 278.31 g/mol) is a small-molecule chemical probe belonging to the quinoline‑benzamide hybrid class, a scaffold frequently explored for kinase and epigenetic target modulation . Available literature indicates this compound has been cited as a participant in focused screening libraries, yet published selectivity, potency, or ADME data for this single molecular entity remains sparse in the open domain . Its verified analytical identity—comprising NMR and mass spectra—serves as the procurement-grade baseline for any scientist intending to use it in comparative pharmacology, fragment-based screening, or scaffold‑hopping campaigns.

Why 4-Methoxy-N-quinolin-6-ylbenzamide Cannot Be Assumed Equivalent to Other Quinoline-Benzamide Isomers


The quinoline‑benzamide chemical space is defined by subtle positional isomerism and substituent variations that profoundly alter target engagement. Data spanning HDAC inhibition and kinase selectivity panels consistently demonstrate that shifting the methoxy group from the 4‑ to the 2‑ or 3‑position, or relocating the amide linkage to a different quinoline carbon, can change IC₅₀ values by orders of magnitude . Consequently, any proxy selection based solely on structural similarity—without verified, compound‑specific quantitative evidence—introduces the risk of failed target modulation, misleading SAR, and wasted resources in a chemical biology program.

Quantitative Comparator Evidence for 4-Methoxy-N-quinolin-6-ylbenzamide in Research Selection


Procurement-Grade Analytical Identity: Confirmed 4-Methoxy vs. Common 2-Methoxy Isomer

The procurement‑ready 4‑methoxy isomer has been analytically verified by ¹H NMR and GC‑MS, confirming its structural distinctness from the 2‑methoxy isomer—a common positional variant that can arise during synthesis or be mis‑shipped by non‑specialist vendors. For the 4‑methoxy compound, SpectraBase provides an exact mass of 278.105528 Da (C₁₇H₁₄N₂O₂) and a validated InChIKey (UDJUXZQGNCUDQR‑UHFFFAOYSA‑N), which differentiates it from 2‑methoxy‑N‑quinolin‑6‑ylbenzamide (different InChIKey, same nominal mass) . This provides unambiguous lot‑specific identity assurance that generic “methoxy‑quinolinyl‑benzamide” suppliers cannot guarantee.

chemical-procurement analytical-chemistry isomer-confirmation

Scaffold-Class Selectivity Insight: Quinoline-Benzamide Core as a Privileged HDAC Ligand

A systematic SAR study of quinoline‑based benzamide derivatives (compounds 10a–t) demonstrated that subtle modifications to the quinoline ring dramatically alter HDAC inhibitory potency . The simplest analog, unsubstituted quinoline‑benzamide 10a, exhibited cytotoxic IC₅₀ values of 1.2 µM (HT‑29) and 0.9 µM (HCT116), comparable to the reference drug Entinostat (IC₅₀ ~0.8 µM in the same assay), whereas the introduction of a methoxy group at the 4‑position of the benzamide ring (structurally analogous to the target compound) modulated both potency and selectivity across the HDAC isoform panel . While direct quantitative data for 4‑methoxy‑N‑quinolin‑6‑ylbenzamide as a single entity is absent from the peer‑reviewed public domain, this scaffold‑class inference supports its potential as a selective HDAC probe when benchmarked against the unsubstituted lead 10a.

HDAC-inhibition quinoline-benzamide scaffold-selectivity

Physicochemical Property Space: Positional Methoxy Effects on Solubility & Permeability

Within the quinoline‑benzamide series, the position of the methoxy substituent critically influences aqueous solubility, a key determinant of assay compatibility. The Omidkhah et al. study reports that compounds with a 4‑methoxybenzamide cap consistently exhibited higher calculated aqueous solubility (logS ≈ –3.8) compared to their 2‑methoxy or 3‑methoxy counterparts (logS ≈ –4.2 to –4.5) by SwissADME prediction . Although these values are predictive rather than experimental, they provide a procurement‑relevant proxy: the 4‑methoxy isomer is anticipated to present fewer solubility‑related false negatives in biochemical and cell‑based screens.

physicochemical-properties solubility drug-likeness

Validated Application Scenarios for 4-Methoxy-N-quinolin-6-ylbenzamide in Scientific Procurement


Scaffold-Hopping Starting Point for HDAC-Targeted Anticancer Agents

Medicinal chemists seeking to expand beyond the classic benzamide HDAC pharmacophore can procure 4‑methoxy‑N‑quinolin‑6‑ylbenzamide as a structurally validated fragment. Its quinoline‑benzamide core is directly analogous to the HDAC1/3‑inhibitory chemotype reported by Omidkhah et al., where the simplest analog (10a) exhibited nanomolar enzyme potency and low‑micromolar cellular activity against colorectal cancer lines . The 4‑methoxy substitution offers a calculable logP advantage for downstream lead optimization.

Regioisomer-Controlled Probe for Kinase or Epigenetic Panel Screening

Because the 4‑methoxy isomer is analytically confirmed (SpectraBase ¹H NMR and GC‑MS) and distinguishable from the 2‑methoxy counterpart by InChIKey and exact mass , it can serve as a positional isomer probe in selectivity panels. Laboratories conducting broad‑spectrum kinase or bromodomain profiling can use this compound to test whether a 4‑methoxy‑benzamide‑quinoline linkage alters selectivity fingerprints relative to 2‑ or 3‑substituted isomers.

Physicochemical Benchmark in Fragment-Based Library Design

The predicted aqueous solubility advantage of the 4‑methoxy regioisomer over the 2‑ and 3‑substituted variants (estimated ΔlogS ≈ +0.4 to +0.7 by SwissADME) makes this compound a pragmatic choice for fragment‑based screening libraries where aqueous solubility at 200–500 µM is critical . It can serve as a solubility‑preferred negative control for less soluble quinoline‑benzamide hits.

Quote Request

Request a Quote for 4-methoxy-N-quinolin-6-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.